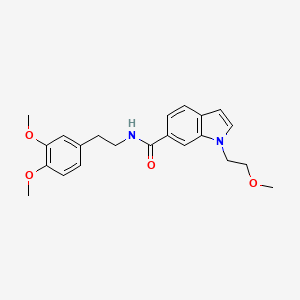![molecular formula C17H18ClN3O2S B11129046 5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B11129046.png)
5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group, a methoxyethyl group, and a thiazolyl ethyl group attached to an indole core. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone.
Coupling of the Thiazole and Indole Derivatives: The final step involves coupling the thiazole derivative with the indole derivative through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent, elevated temperatures.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of indole-2-carbinol derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-methoxyethyl)-3-(5-chloro-2-methylphenyl)urea: Similar structure with a urea linkage instead of an amide.
5-chloro-2-(2-methoxyethyl)-1H-indole: Lacks the thiazole ring and the amide linkage.
2-methoxyethyl acetate: Contains the methoxyethyl group but lacks the indole and thiazole rings.
Uniqueness
The uniqueness of 5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide lies in its combination of functional groups and structural motifs, which confer specific chemical and biological properties. The presence of the indole core, chloro group, methoxyethyl group, and thiazole ring allows for diverse interactions with biological targets and the potential for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C17H18ClN3O2S |
|---|---|
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C17H18ClN3O2S/c1-23-8-7-21-14-3-2-13(18)10-12(14)11-15(21)17(22)20-5-4-16-19-6-9-24-16/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,20,22) |
Clave InChI |
YVVZZDNXJMASGN-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Chloro-2-methylphenyl)-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B11128982.png)
![(2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11128991.png)
![(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B11128994.png)
![8-methoxy-5-methyl-3-(pentafluorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11129000.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B11129006.png)
![2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11129018.png)
![2-[(4-Ethoxy-benzenesulfonyl)-methyl-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B11129025.png)

![2-(5-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11129032.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide](/img/structure/B11129035.png)
![N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-phenylalanine](/img/structure/B11129037.png)
![N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan](/img/structure/B11129038.png)
![2-(2-chlorophenyl)-4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B11129043.png)
![3-(1-isopropyl-1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11129061.png)
